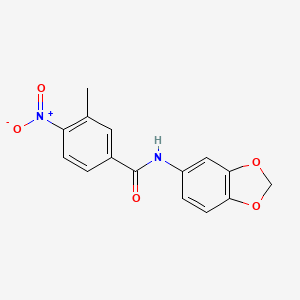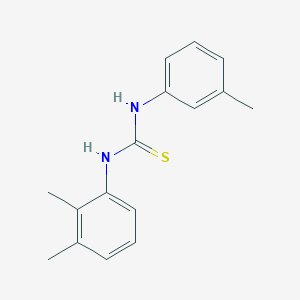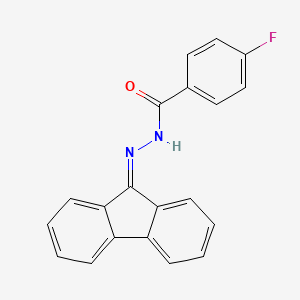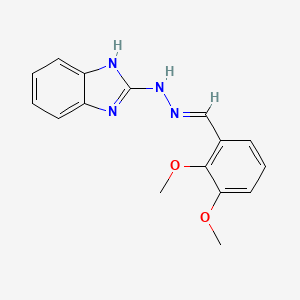![molecular formula C14H13N3O5S B5843010 N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide, also known as NMSBA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. NMSBA has been found to have a range of applications in various fields of research, including cancer biology, neurodegenerative diseases, and inflammation.
作用機序
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide works by inhibiting PARP, an enzyme that plays a critical role in DNA repair. PARP inhibitors like N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide prevent the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which have higher levels of DNA damage and rely on PARP for survival.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has been found to have a range of biochemical and physiological effects. In addition to its role in DNA repair, PARP is also involved in various cellular processes, including gene expression, cell signaling, and cell death. N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has been shown to affect these processes, leading to changes in cellular metabolism and function.
実験室実験の利点と制限
One advantage of using N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide does not inhibit other enzymes involved in DNA repair, making it a more selective tool for studying PARP function. However, N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide and PARP inhibitors. One area of interest is the development of more potent and selective PARP inhibitors for use in cancer therapy. Researchers are also exploring the use of PARP inhibitors in combination with other cancer treatments, such as chemotherapy and immunotherapy. In addition, there is ongoing research into the role of PARP in other diseases, such as neurodegenerative disorders and cardiovascular disease, which may lead to new therapeutic applications for PARP inhibitors like N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide.
合成法
The synthesis of N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide is a multi-step process that involves the reaction of different chemicals. The starting material for the synthesis is 3-methyl-2-nitrobenzoic acid, which is first converted into its acid chloride derivative. This is then reacted with 4-aminobenzenesulfonamide to form N-(4-aminosulfonylphenyl)-3-methyl-2-nitrobenzamide. This compound is then further reacted with acetic anhydride to yield the final product, N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors, including N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide, have been found to be effective in treating tumors with defects in DNA repair pathways, such as those caused by mutations in the BRCA genes. N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-3-2-4-12(13(9)17(19)20)14(18)16-10-5-7-11(8-6-10)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZOAZVVWNQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)

![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)


![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)




